molecular formula C9H6F2O2 B7891976 3-(2,3-difluorophenyl)prop-2-enoic Acid

3-(2,3-difluorophenyl)prop-2-enoic Acid

Cat. No.: B7891976
M. Wt: 184.14 g/mol
InChI Key: NVQHKPLMLCHFSU-UHFFFAOYSA-N
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Description

3-(2,3-Difluorophenyl)prop-2-enoic acid is a fluorinated cinnamic acid derivative of significant interest in medicinal and organic chemistry as a key synthetic intermediate. Its primary research application is in the synthesis of complex, biologically active molecules, particularly cyclopropane-containing compounds. For instance, this compound and its isomers serve as crucial precursors in the multi-step synthesis of pharmaceutical agents such as Ticagrelor, a cardioprotective drug . The presence of the difluorophenyl group is a critical structural feature, as fluorine atoms can profoundly influence a molecule's electronic properties, metabolic stability, and binding affinity to biological targets . Researchers value this compound for constructing molecular scaffolds that are central to drug discovery efforts. As a building block, it enables the exploration of new chemical space in the development of potential therapeutics. This product is provided for research purposes and is not intended for diagnostic or therapeutic use. Handle with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-(2,3-difluorophenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-5H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQHKPLMLCHFSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101277613
Record name 3-(2,3-Difluorophenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101277613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207981-48-4
Record name 3-(2,3-Difluorophenyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=207981-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,3-Difluorophenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101277613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Standard Protocol

The Knoevenagel condensation is the most widely reported method for synthesizing 3-(2,3-difluorophenyl)prop-2-enoic acid. This approach involves the base-catalyzed condensation of 2,3-difluorobenzaldehyde with malonic acid in a polar solvent (e.g., ethanol or dimethylformamide). The reaction proceeds via deprotonation of malonic acid, followed by nucleophilic attack on the aldehyde and subsequent dehydration to form the α,β-unsaturated carboxylic acid.

Representative Conditions

  • Catalyst: Piperidine or ammonium acetate (5–10 mol%)

  • Solvent: Ethanol (reflux, 12 hours)

  • Yield: 70–75%

Optimization Strategies

Recent studies have focused on solvent polarity and catalyst selection to enhance efficiency:

  • Solvent Effects: Replacing ethanol with dimethylformamide (DMF) reduces reaction time to 6 hours while maintaining yields >70%.

  • Catalyst Screening: Ammonium acetate outperforms piperidine in reducing side product formation, particularly when using electron-deficient aldehydes like 2,3-difluorobenzaldehyde.

Table 1: Knoevenagel Condensation Optimization

VariableStandard ProtocolOptimized ProtocolImpact on Yield
SolventEthanolDMF+5%
CatalystPiperidineAmmonium acetate+8%
TemperatureReflux (78°C)90°C+3%
Reaction Time12 hours6 hoursNo change

Heck Coupling Reaction

Palladium-Catalyzed Arylation

The Heck reaction provides an alternative route using 1-bromo-2,3-difluorobenzene and acrylic acid derivatives. This method is favored in industrial settings due to its compatibility with continuous flow reactors.

Key Steps

  • Oxidative Addition: Pd(0) inserts into the C–Br bond of 1-bromo-2,3-difluorobenzene.

  • Alkene Insertion: Acrylic acid coordinates to the palladium center, forming a π-complex.

  • β-Hydride Elimination: Regeneration of Pd(0) with concurrent formation of the trans-configured double bond.

Industrial Protocol

  • Catalyst: Pd(OAc)₂ (0.02 mol%)

  • Base: K₂CO₃

  • Solvent: N-Methylpyrrolidone (NMP)

  • Yield: 94.4% (ester intermediate), 96% (after hydrolysis)

Advantages Over Traditional Methods

  • Catalyst Efficiency: Pd loading as low as 0.02 mol% achieves near-quantitative conversion, reducing production costs.

  • Scalability: Continuous flow systems enable throughputs exceeding 1 kg/day with >99% purity.

Grignard Carboxylation

Stepwise Synthesis

This method involves generating a 2,3-difluorophenyl Grignard reagent followed by carboxylation:

  • Grignard Formation:
    2,3-Difluorobromobenzene+MgTHFArMgBr\text{2,3-Difluorobromobenzene} + \text{Mg} \xrightarrow{\text{THF}} \text{ArMgBr}

  • Carboxylation:
    ArMgBr+CO2ArCOOMgBr\text{ArMgBr} + \text{CO}_2 \rightarrow \text{ArCOOMgBr}

  • Acid Workup:
    ArCOOMgBr+HClArCOOH\text{ArCOOMgBr} + \text{HCl} \rightarrow \text{ArCOOH}

Challenges

  • Regioselectivity: Competing formation of 2,3-difluorobenzoic acid (15–20% byproduct).

  • Yield: 60–65% after purification.

Recent Improvements

  • Low-Temperature Control: Maintaining reactions at −20°C minimizes side reactions, improving yields to 72%.

  • CO₂ Pressure Optimization: Pressurizing to 3 atm enhances carboxylation efficiency.

Comparative Analysis of Methods

Table 2: Method Comparison

ParameterKnoevenagelHeck CouplingGrignard
Yield (%)70–7594–9660–72
ScalabilityModerateHighLow
Catalyst CostLowModerateLow
Byproduct Formation5–10%<1%15–20%
Industrial AdoptionLimitedWidespreadRare

Emerging Techniques

Photocatalytic Decarboxylation

Preliminary studies demonstrate visible-light-mediated decarboxylation of β,γ-unsaturated acids to target compounds, though yields remain suboptimal (40–50%).

Enzymatic Synthesis

Lipase-catalyzed ester hydrolysis shows promise for greener production, achieving 85% conversion under mild conditions (pH 7.0, 30°C) .

Chemical Reactions Analysis

Types of Reactions: 3-(2,3-difluorophenyl)prop-2-enoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products:

    Oxidation: Difluorinated benzaldehydes, difluorinated carboxylic acids

    Reduction: Difluorinated phenylpropanoic acids

    Substitution: Various substituted cinnamic acid derivatives

Scientific Research Applications

Medicinal Chemistry

3-(2,3-Difluorophenyl)prop-2-enoic acid is being investigated for its potential as a lead compound in drug discovery. Its unique structural features allow for modifications that could enhance therapeutic efficacy. Notable applications include:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle regulation.
  • Antimicrobial Properties : The compound has shown promise in inhibiting the growth of various bacterial strains, making it a candidate for developing new antibiotics.

Agricultural Chemicals

The compound's biological activity extends to agricultural applications, where it may be utilized as a pesticide or herbicide. Its fluorinated structure can enhance the stability and effectiveness of agrochemicals against pests and diseases.

Materials Science

In materials science, 3-(2,3-difluorophenyl)prop-2-enoic acid can serve as a building block for synthesizing advanced materials such as polymers and coatings. Its unique chemical properties allow for the development of materials with improved durability and resistance to environmental factors.

Case Study 1: Anticancer Mechanisms

A study focusing on the structure-activity relationship (SAR) of difluorinated compounds revealed that modifications in the phenyl ring could significantly alter inhibitory activity against specific enzymes involved in cancer progression. For instance, derivatives of 3-(2,3-difluorophenyl)prop-2-enoic acid were effective in inhibiting the NS5B polymerase associated with Hepatitis C virus replication, suggesting potential antiviral applications.

Case Study 2: Antimicrobial Efficacy

Research has demonstrated that compounds with similar difluoro substitutions exhibit significant antimicrobial activity. A comparative analysis showed that 3-(2,3-difluorophenyl)prop-2-enoic acid had an IC50 value indicating effective inhibition against several pathogenic bacteria.

Comparison with Similar Compounds

3,4-Difluorophenylprop-2-enoic Acid

  • IUPAC Name: (2E)-3-(3,4-Difluorophenyl)prop-2-enoic acid
  • CAS : 112897-97-9
  • Molecular Weight : 184.14 g/mol
  • Properties : Melting point = 194–196°C; white powder with >98% purity.

2,5-Difluorophenylprop-2-enoic Acid

  • IUPAC Name: (2E)-3-(2,5-Difluorophenyl)prop-2-enoic acid
  • CAS : EN300-833005
  • Molecular Weight : 184.14 g/mol
  • Key Difference : Fluorines at the 2- and 5-positions reduce steric hindrance compared to 2,3-difluoro derivatives, possibly improving solubility .

3,5-Difluorophenylprop-2-enoic Acid

  • IUPAC Name: (2E)-3-(3,5-Difluorophenyl)prop-2-enoic acid
  • CAS : 147700-58-1
  • Molecular Weight : 184.14 g/mol
  • Key Difference : Symmetrical fluorine substitution at the 3- and 5-positions may influence crystal packing and thermal stability .

Functional Group Analogues

Caffeic Acid

  • IUPAC Name: (E)-3-(3,4-Dihydroxyphenyl)prop-2-enoic acid
  • Molecular Weight : 180.16 g/mol
  • Key Difference : Hydroxyl groups instead of fluorines result in higher polarity and hydrogen-bonding capacity, altering pharmacokinetic properties such as absorption and metabolism .

3-(2,3-Dimethoxyphenyl)prop-2-enoic Acid

  • IUPAC Name: (E)-3-(2,3-Dimethoxyphenyl)prop-2-enoic acid
  • CAS : 7345-82-6
  • Molecular Weight : 208.21 g/mol
  • Key Difference : Methoxy groups are electron-donating, reducing acidity compared to fluorine-substituted analogs. This substitution may enhance membrane permeability .

Fluorinated Propionic Acid Derivatives

3-(2-Trifluoromethylphenyl)propionic Acid

  • CAS : 94022-99-8
  • Molecular Weight : 218.17 g/mol
  • Key Difference : A saturated propionic acid backbone with a trifluoromethyl group instead of fluorine atoms. The lack of conjugation reduces reactivity in Michael addition reactions .

2-(2,3-Dichlorophenyl)-3,3,3-Trifluoropropionic Acid

  • CAS: Not specified
  • Molecular Weight : 273.04 g/mol

Data Tables

Table 1: Structural Isomers of Difluorophenylprop-2-enoic Acid

Positional Isomer CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Property
2,3-Difluoro 207981-48-4 C₉H₆F₂O₂ 184.14 Not reported High acidity
3,4-Difluoro 112897-97-9 C₉H₆F₂O₂ 184.14 194–196 Thermal stability
2,5-Difluoro EN300-833005 C₉H₆F₂O₂ 184.14 Not reported Improved solubility
3,5-Difluoro 147700-58-1 C₉H₆F₂O₂ 184.14 Not reported Symmetrical substitution

Table 2: Comparison with Functional Group Analogues

Compound Substituents Molecular Weight (g/mol) Key Difference from Target Compound
Caffeic Acid 3,4-Dihydroxyphenyl 180.16 Higher polarity, antioxidant activity
3-(2,3-Dimethoxyphenyl)propenoic Acid 2,3-Dimethoxyphenyl 208.21 Electron-donating groups, reduced acidity
3-(2-Trifluoromethylphenyl)propionic Acid 2-Trifluoromethyl 218.17 Saturated backbone, lower reactivity

Biological Activity

3-(2,3-Difluorophenyl)prop-2-enoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-(2,3-difluorophenyl)prop-2-enoic acid is C9H7F2O2C_9H_7F_2O_2. The presence of two fluorine atoms on the phenyl ring enhances the compound's lipophilicity and may influence its interaction with biological targets.

1. Anti-inflammatory Properties

Research indicates that 3-(2,3-difluorophenyl)prop-2-enoic acid exhibits notable anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response. This activity suggests potential applications in treating inflammatory diseases.

2. Anticancer Activity

The compound has also been studied for its anticancer properties. It appears to inhibit specific cellular pathways involved in tumor growth, such as the NF-kB signaling pathway. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

The mechanism by which 3-(2,3-difluorophenyl)prop-2-enoic acid exerts its biological effects involves interaction with various molecular targets:

  • Cell Signaling Pathways : The compound modulates signaling pathways that are crucial for inflammation and cancer progression.
  • Enzyme Inhibition : It may act as an inhibitor for enzymes involved in inflammatory processes and tumorigenesis.

Case Studies

Several studies have explored the biological activity of 3-(2,3-difluorophenyl)prop-2-enoic acid:

  • In Vitro Studies : Laboratory assays demonstrated that the compound significantly reduced the viability of cancer cell lines while promoting apoptosis.
    Cell LineIC50 (µM)Notes
    MCF-7 (Breast)15Induces apoptosis
    HeLa (Cervical)10Inhibits cell proliferation
  • Inflammation Models : In animal models of inflammation, treatment with this compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6.

Table: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryInhibition of cytokines
AnticancerInduces apoptosis in cancer cell lines
Enzyme inhibitionModulates enzyme activity related to inflammation and cancer progression

Q & A

Basic: What are the standard synthetic routes for preparing 3-(2,3-difluorophenyl)prop-2-enoic acid?

Methodological Answer:
The compound is typically synthesized via Knoevenagel condensation , where a fluorinated benzaldehyde derivative (e.g., 2,3-difluorobenzaldehyde) reacts with malonic acid or its derivatives in the presence of a base catalyst (e.g., piperidine).

  • Key Steps :
    • Dissolve 2,3-difluorobenzaldehyde and malonic acid in a polar solvent (e.g., ethanol or acetic acid).
    • Add a catalytic amount of base and reflux under inert atmosphere.
    • Monitor reaction progress via TLC or HPLC.
    • Purify via recrystallization (e.g., using ethanol/water) or column chromatography.
  • Critical Parameters :
    • Reaction temperature (80–100°C) and time (6–12 hours) influence yield.
    • Substituent electronic effects (fluorine’s electron-withdrawing nature) may require adjusted stoichiometry .

Basic: How is 3-(2,3-difluorophenyl)prop-2-enoic acid characterized spectroscopically?

Methodological Answer:
Characterization involves a combination of techniques:

  • ¹H NMR :
    • The α,β-unsaturated proton (CH=CH) appears as a doublet (δ 6.2–7.5 ppm, J = 15–16 Hz).
    • Aromatic protons show splitting patterns due to fluorine coupling (e.g., 2,3-difluorophenyl protons at δ 7.0–7.8 ppm).
  • ¹⁹F NMR :
    • Distinct signals for ortho and meta fluorine atoms (δ -110 to -140 ppm).
  • IR Spectroscopy :
    • Strong absorption for carboxylic acid O-H (~2500–3000 cm⁻¹) and conjugated C=O (~1680–1700 cm⁻¹).
  • Mass Spectrometry :
    • ESI-MS or EI-MS confirms molecular ion [M+H]⁺ (m/z ~212) and fragmentation patterns (e.g., loss of CO₂).
  • Purity Assessment :
    • HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .

Basic: What purification strategies are effective for isolating crystalline 3-(2,3-difluorophenyl)prop-2-enoic acid?

Methodological Answer:
Crystallization is optimized using solvent polarity and hydrogen-bonding interactions:

  • Solvent Selection :
    • Ethanol/water mixtures (4:1 v/v) promote slow crystal growth.
    • Acetic acid can dissolve impurities while retaining the product.
  • Temperature Gradient :
    • Dissolve crude product in hot solvent, then cool gradually (0.5°C/min) to room temperature.
  • Crystal Morphology :
    • Plate-like crystals are typical for α,β-unsaturated carboxylic acids due to π-π stacking and hydrogen bonding .

Advanced: How can X-ray crystallography and computational tools resolve the crystal structure of 3-(2,3-difluorophenyl)prop-2-enoic acid?

Methodological Answer:

  • Data Collection :
    • Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
  • Structure Solution :
    • SHELXT/SHELXD : Direct methods for phase determination.
    • SHELXL : Refinement with anisotropic displacement parameters for fluorine atoms.
  • Visualization & Analysis :
    • Mercury Software : Analyze hydrogen-bonding networks (e.g., O-H···O interactions) and packing diagrams.
    • Validation : Check for residual electron density (<0.5 eÅ⁻³) and R-factor convergence (<5%) .

Advanced: How do hydrogen-bonding patterns influence the stability and reactivity of 3-(2,3-difluorophenyl)prop-2-enoic acid in solid-state studies?

Methodological Answer:

  • Graph Set Analysis :
    • Identify motifs (e.g., R₂²(8) dimers via carboxylic acid O-H···O interactions).
    • Fluorine’s electronegativity may disrupt classical hydrogen bonds, favoring C-F···H-O interactions.
  • Thermal Stability :
    • DSC/TGA correlates melting points (180–200°C) with intermolecular bond strength.
  • Reactivity Implications :
    • Reduced solubility in nonpolar solvents due to strong dimerization; use DMSO or DMF for reactions .

Advanced: How can researchers address contradictions between experimental spectroscopic data and computational predictions?

Methodological Answer:

  • DFT Calculations :
    • Optimize geometry at B3LYP/6-311+G(d,p) level and simulate NMR/IR spectra (Gaussian or ORCA).
    • Compare experimental vs. theoretical chemical shifts (Δδ > 0.5 ppm indicates conformational discrepancies).
  • Error Sources :
    • Solvent effects (PCM model for polar solvents).
    • Dynamic effects (e.g., rotameric equilibria in solution).
  • Validation :
    • Cross-check with solid-state NMR or X-ray data to resolve ambiguities .

Advanced: What safety protocols are critical for handling 3-(2,3-difluorophenyl)prop-2-enoic acid in laboratory settings?

Methodological Answer:

  • PPE Requirements :
    • Nitrile gloves, lab coat, and safety goggles (prevents skin/eye contact with corrosive carboxylic acid).
  • Waste Disposal :
    • Neutralize with sodium bicarbonate before aqueous disposal.
    • Solid waste: Store in labeled containers for incineration by licensed facilities.
  • Exposure Response :
    • Immediate rinsing with water (15 minutes) for skin contact; consult occupational health specialists .

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